1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2-naphthylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-bromobenzyl chloride: This can be achieved by reacting 3-bromobenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Formation of 1-(3-bromobenzyl)piperazine: The 3-bromobenzyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 1-(3-bromobenzyl)piperazine.
Sulfonylation: Finally, the 1-(3-bromobenzyl)piperazine is reacted with 2-naphthalenesulfonyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 3-bromobenzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidobenzyl)-4-(2-naphthylsulfonyl)piperazine.
Scientific Research Applications
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl and naphthylsulfonyl groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-4-(2-naphthylsulfonyl)piperazine
- 1-(3-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine
- 1-(3-methylbenzyl)-4-(2-naphthylsulfonyl)piperazine
Uniqueness
1-(3-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromobenzyl and naphthylsulfonyl groups provides a distinct structural framework that can be exploited in various applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c22-20-7-3-4-17(14-20)16-23-10-12-24(13-11-23)27(25,26)21-9-8-18-5-1-2-6-19(18)15-21/h1-9,14-15H,10-13,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWNKSJNHIWZHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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